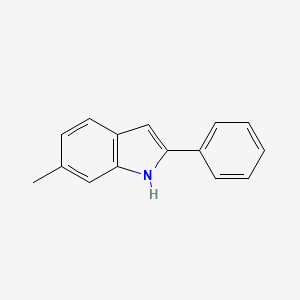

6-Methyl-2-phenyl-1H-indole

概要

説明

6-Methyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 6th position and a phenyl group at the 2nd position. This compound is known for its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 2-methylphenylhydrazine and acetophenone. The reaction typically occurs under reflux conditions with an acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

化学反応の分析

Electrophilic Substitution Reactions

The indole ring undergoes regioselective electrophilic attacks at C-3 due to electron-donating effects from the pyrrole nitrogen. Key reactions include:

Table 1: Electrophilic Substitution Reactions

Mechanistic Insight:

-

Nitration at C-5 is favored due to steric hindrance from the 2-phenyl group directing electrophiles to the para position relative to the methyl group .

-

Bromination at C-3 follows standard indole reactivity patterns, with Lewis acid catalysts enhancing reaction rates .

Reductive Transformations

The indole nucleus and substituents participate in controlled reductions:

Table 2: Reduction Reactions

Example: Catalytic hydrogenation of 5-nitro derivatives produces 5-amino-6-methyl-2-phenylindole (89% yield), a precursor for antitumor agents .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization at multiple positions:

Table 3: Catalytic Coupling Reactions

Critical Conditions:

-

Cu(I) co-catalysts are essential for alkyne couplings to prevent homo-coupling side reactions .

-

Microwave-assisted Suzuki reactions reduce reaction times from 24 hr to 45 min with comparable yields .

Oxidation Reactions

Controlled oxidation modifies both the indole ring and substituents:

Table 4: Oxidation Pathways

Structural Impact:

-

Dione formation disrupts aromaticity, creating electrophilic centers for nucleophilic attacks.

-

DDQ-mediated methyl group oxidation to aldehyde enables Schiff base formation for drug conjugates .

Functional Group Interconversions

The methyl group at C-6 participates in unique transformations:

Table 5: C-6 Methyl Group Reactivity

Mechanistic Note:

-

Benzylic bromination proceeds via radical chain mechanism, requiring strict exclusion of oxygen .

-

Selenium dioxide oxidation achieves chemoselective conversion of methyl to hydroxymethyl without ring oxidation .

This reactivity profile establishes 6-methyl-2-phenyl-1H-indole as a versatile scaffold for synthesizing pharmacologically active compounds, materials science precursors, and asymmetric catalysis ligands. Recent advances in continuous flow systems have enhanced the scalability of these transformations while maintaining regiochemical control .

科学的研究の応用

Anticancer Research

Recent studies have highlighted the potential of 6-Methyl-2-phenyl-1H-indole as an anticancer agent. A notable investigation focused on its derivatives, which exhibited selective cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116), lung, breast, and skin cancers. The study reported that specific derivatives demonstrated potent anticancer activity with IC50 values ranging from 7.1 µM to 11.9 µM against the HCT-116 cell line, indicating significant promise in cancer therapy .

Mechanism of Action:

The anticancer effects were linked to the regulation of key molecular pathways, including IL-6 and C-Myc expression, alongside alterations in miRNA patterns. The compounds caused cell cycle arrest at the S and G2/M phases, which is critical for inhibiting tumor growth .

Synthesis Methodologies

The synthesis of this compound has been explored through various methodologies, showcasing its versatility in chemical reactions:

A. Fisher Indole Synthesis

This method utilizes phenylacetylene and m-tolylhydrazine to produce this compound with high yields (up to 93%). The reaction conditions are mild and do not require metal catalysts, making it an attractive synthetic route .

B. Palladium-Catalyzed Reactions

Palladium-mediated reactions have also been employed for synthesizing indole derivatives, including this compound. These methods leverage the cross-coupling of haloanilines with terminal alkynes to yield various substituted indoles efficiently .

Material Science Applications

Beyond its biological applications, this compound is being investigated for its properties in material science:

A. Crystal Structure Studies

Research has focused on the crystal structures of indole derivatives, revealing significant intermolecular interactions that can influence material properties. The dihedral angles between the indole and phenyl rings were found to cluster around 65°, suggesting a consistent supramolecular motif that could be exploited in designing new materials .

A. Anticancer Activity Study

A comprehensive study evaluated several synthesized indole derivatives for their anticancer properties. The results indicated that modifications to the indole structure could enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells .

B. Synthetic Route Optimization

Another study optimized the synthesis of this compound using a one-pot reaction approach that combined multiple steps into a single process, significantly improving yield and reducing reaction time .

作用機序

The mechanism of action of 6-Methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the modifications made to the indole scaffold.

類似化合物との比較

2-Phenylindole: Lacks the methyl group at the 6th position, which may affect its biological activity and chemical reactivity.

6-Methylindole: Lacks the phenyl group at the 2nd position, leading to different properties and applications.

Indole-3-carbinol: Contains a carbinol group at the 3rd position, known for its anticancer properties.

Uniqueness: 6-Methyl-2-phenyl-1H-indole is unique due to the presence of both the methyl and phenyl groups, which can influence its electronic properties and biological activity. This combination of substituents makes it a valuable compound for developing new pharmaceuticals and studying biological mechanisms.

生物活性

6-Methyl-2-phenyl-1H-indole is an indole derivative that has garnered attention in scientific research due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure

The molecular formula of this compound is C15H13N. It features a methyl group at the 6-position and a phenyl group at the 2-position of the indole ring, which significantly influences its biological activity.

Mechanism of Action

this compound interacts with various biological targets, including enzymes and receptors. It has been observed to act as a selective estrogen receptor modulator (SERM), which plays a crucial role in hormone-related therapies and cancer treatments. The compound's binding affinity to estrogen receptors leads to modulation of gene expression involved in cell proliferation, thereby exerting anticancer effects.

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

| Antiviral | Inhibits viral replication through interaction with viral proteins. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antidiabetic | Regulates glucose metabolism and insulin sensitivity. |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The compound was shown to downregulate cyclin D1 expression, leading to cell cycle arrest at the G1 phase .

- Anti-inflammatory Effects : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

- Antiviral Properties : A study highlighted its efficacy against HIV by inhibiting reverse transcriptase activity, demonstrating its potential as a lead compound for antiviral drug development .

- Metabolic Effects : In animal models, this compound improved insulin sensitivity and reduced blood glucose levels, indicating its potential use in managing diabetes .

Dosage and Toxicity

The effects of this compound vary with dosage:

特性

IUPAC Name |

6-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-8-13-10-15(16-14(13)9-11)12-5-3-2-4-6-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOVJSPCXWJPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294050 | |

| Record name | 6-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66354-87-8 | |

| Record name | 66354-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66354-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。